molecular formula C21H16ClN7OS B14102003 3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B14102003
M. Wt: 449.9 g/mol
InChI Key: UBYMPWROJAWVSP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenyl-tetrazolyl-sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorophenyl, methyl, and phenyl-tetrazolyl-sulfanyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on different biological targets.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H16ClN7OS

Molecular Weight

449.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H16ClN7OS/c1-13-19(14-7-9-15(22)10-8-14)20-23-16(11-18(30)29(20)25-13)12-31-21-24-26-27-28(21)17-5-3-2-4-6-17/h2-11,25H,12H2,1H3

InChI Key

UBYMPWROJAWVSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CSC3=NN=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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